molecular formula C15H13N3S B14306594 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine CAS No. 114514-78-2

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine

Katalognummer: B14306594
CAS-Nummer: 114514-78-2
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: XIBYYDNGCQQMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with benzaldehyde derivatives in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazine derivatives .

Wissenschaftliche Forschungsanwendungen

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This interaction can lead to various biological effects, including anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern and the presence of two phenyl groups at the 5 and 6 positions. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

114514-78-2

Molekularformel

C15H13N3S

Molekulargewicht

267.4 g/mol

IUPAC-Name

5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine

InChI

InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,17H,(H2,16,18)

InChI-Schlüssel

XIBYYDNGCQQMTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(SC(=NN2)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.